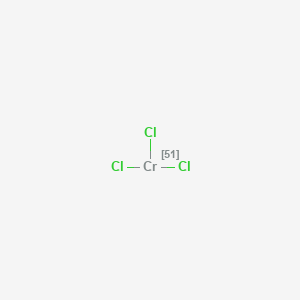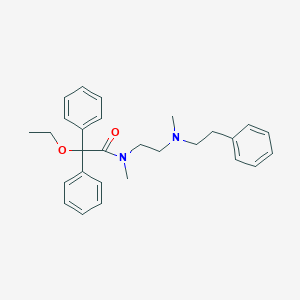
4-Ethoxybenzoyl chloride
Overview
Description
4-Ethoxybenzoyl chloride is a chemical compound that can be utilized as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of an ethoxy group attached to a benzene ring which is further connected to a carbonyl chloride (acyl chloride) functional group. This structure makes it highly reactive, especially in acylation reactions where it can transfer the 4-ethoxybenzoyl group to other compounds.
Synthesis Analysis
The synthesis of compounds related to 4-ethoxybenzoyl chloride often involves the reaction of different benzoyl chlorides with various reagents. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxybenzoyl chlorides leads to the formation of 3,5-diketoesters, which can be further transformed into functionalized chromones . Although this does not directly describe the synthesis of 4-ethoxybenzoyl chloride, it provides insight into the type of reactions that benzoyl chlorides can undergo.
Molecular Structure Analysis
The molecular structure of 4-ethoxybenzoyl chloride would consist of a planar benzene ring due to the sp2 hybridization of the carbon atoms. The ethoxy group would be attached to the benzene ring via an ether linkage, and the acyl chloride would be at the para position relative to the ethoxy group. The carbonyl (C=O) and the chloride (Cl) would be connected to the same carbon atom, making it highly electrophilic and reactive towards nucleophiles.
Chemical Reactions Analysis
Benzoyl chlorides are known to participate in various chemical reactions. They can act as acylating agents in Friedel-Crafts acylation reactions, where they introduce acyl groups into aromatic compounds . They can also react with alcohols and amines to form esters and amides, respectively . The presence of the ethoxy group in 4-ethoxybenzoyl chloride could influence the reactivity and the outcome of these reactions due to electronic effects.
Physical and Chemical Properties Analysis
The physical properties of 4-ethoxybenzoyl chloride, such as melting point, boiling point, and solubility, would be influenced by the presence of both the ethoxy group and the acyl chloride functional group. The ethoxy group could increase the solubility in organic solvents due to its ether linkage, while the acyl chloride group would make the compound reactive towards nucleophiles, including water. The chemical properties would include reactivity in acylation reactions, susceptibility to hydrolysis, and the ability to form various derivatives through nucleophilic substitution reactions .
Scientific Research Applications
Ethoxylation of p-chloronitrobenzene : A study by Wang and Rajendran (2007) utilized a similar compound, Ethoxy-4-nitrobenzene, synthesized from 4-chloronitrobenzene and potassium ethoxide, in a nucleophilic substitution reaction facilitated by phase-transfer catalysts under ultrasound irradiation. This indicates the potential of 4-Ethoxybenzoyl chloride in similar ethoxylation processes (Wang & Rajendran, 2007).
Derivatization in LC–MS for Estrogens Detection : Higashi et al. (2006) discussed a method to increase the detection responses of estrogens in liquid chromatography–mass spectrometry, using derivatization reagents like 4-nitrobenzoyl chloride. This suggests potential applications of 4-Ethoxybenzoyl chloride in enhancing the sensitivity of analytical methods in biological fluids analysis (Higashi et al., 2006).
Synthesis of Functionalized Carbon Nanotubes : Lee et al. (2005) demonstrated the functionalization of multiwalled carbon nanotubes with 4-ethoxybenzoic acid via a Friedel−Crafts reaction. This indicates the potential of 4-Ethoxybenzoyl chloride in synthesizing functionalized materials, particularly in nanotechnology (Lee et al., 2005).
Sensitive Derivatization Reagents for Fluorescence Detection : Tsuruta and Kohashi (1987) described the use of derivatives like 4-methoxybenzoyl chloride for creating fluorescent derivatization reagents. This suggests that 4-Ethoxybenzoyl chloride could be similarly utilized in the creation of sensitive detection reagents for chromatography (Tsuruta & Kohashi, 1987).
Synthesis of High Molecular Weight Poly(4-hydroxybenzoate)s : Kricheldorf and Schwarz (1984) investigated the condensation of 4-hydroxybenzoic acid with various acid chlorides, which implies the potential use of 4-Ethoxybenzoyl chloride in polymer synthesis (Kricheldorf & Schwarz, 1984).
Safety And Hazards
4-Ethoxybenzoyl chloride is known to cause severe skin burns and eye damage. It reacts violently with water, and contact with water liberates toxic gas . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .
Future Directions
While specific future directions for 4-Ethoxybenzoyl chloride were not found in the search results, it’s worth noting that similar compounds like 4-Methoxybenzoyl chloride have been used as radical precursors in visible-light photocatalysis to synthesize various heterocyclic compounds . This suggests potential future applications in the field of organic synthesis.
properties
IUPAC Name |
4-ethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWQUESMILVIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167565 | |
| Record name | 4-Ethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzoyl chloride | |
CAS RN |
16331-46-7 | |
| Record name | 4-Ethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)



